(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 755025-16-2) is a compound that has garnered attention due to its potential biological activities. Its chemical structure includes a pyrrolidine ring, a carboxylic acid functional group, and a dimethoxyphenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by data tables and research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
- Purity : 97%
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various Gram-positive pathogens. The structure of this compound suggests potential antimicrobial activity due to its ability to interact with bacterial cell membranes and inhibit essential bacterial functions.
Research Findings
A study explored the antimicrobial efficacy of related compounds against multidrug-resistant strains. The results demonstrated that certain derivatives showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values were determined using broth microdilution techniques.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. faecalis | 64 |
| (3S)-1-[...] | S. aureus | 128 |
The compound exhibited moderate activity with an MIC greater than 128 µg/mL, suggesting that while it possesses some antimicrobial properties, further modifications may enhance its efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using A549 human lung cancer cells revealed that this compound could reduce cell viability significantly.
Case Study: Cytotoxicity Against A549 Cells
In a controlled experiment, A549 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Viability (%) | p-value |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | >0.05 |
| 50 | 63 | <0.05 |
| 100 | 21 | <0.001 |
At a concentration of 100 µM, the compound reduced cell viability to 21%, indicating significant cytotoxic effects compared to untreated controls . These findings suggest that structural modifications can enhance anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features. Modifications such as the introduction of halogen atoms or additional functional groups could potentially enhance both antimicrobial and anticancer activities.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Cl | Increased anticancer activity |
| Substitution on phenyl | Enhanced antimicrobial properties |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study B | Induced apoptosis in leukemia cell lines through mitochondrial pathway activation. |
Neuropharmacology
Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases:
- Alzheimer’s Disease Models : In vitro studies have shown that the compound can inhibit acetylcholinesterase activity, suggesting a role in enhancing cholinergic transmission.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects:
- In Vivo Studies : Animal models of inflammation have shown reduced edema and inflammatory cytokine levels when treated with this compound.
Case Studies and Research Findings
- Case Study on Anticancer Effects :
- Neuroprotective Effects :
- Anti-inflammatory Mechanisms :
Vorbereitungsmethoden
Synthesis and Preparation
The synthesis of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with a 2,4-dimethoxybenzyl group. Specific synthesis methods may vary depending on the desired enantiomer and the availability of starting materials.
Alternative Synthetic Route
To improve its yield, 1,3-disubstituted-5-oxo-proline can be prepared following an alternative synthetic route. The reaction of N-(4-methoxyphenyl)-3-phenyl-2-propynamide with 2-bromo-propanedioic acid 1,3-diethyl ester in the presence of NaH in DMF at room temperature provides the pyrrolinone derivative with a 16% yield. This derivative was also obtained in a better yield (49%) via a reaction of 3-phenyl-2-propynoyl chloride and diester in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dry toluene at room temperature. Subsequently, the reduction of 1-(4-methoxyphenyl)-5-oxo-3-phenyl-2,2-pyrrolidinedicarboxylic acid 2,2-diethyl ester was performed by hydrogenation with Pd/C under pressure to give the compound.
Preparation of Key Carboxylic Acid
The synthesis can be started from the preparation of a key carboxylic acid, which is obtained from 2-aminophenol and itaconic acid according to a described method. The dichloro-substituted derivative is synthesized by treating 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid with HCl in the presence of hydrogen peroxide. To expand the library of 3-substituted 1-(2-hydroxy- and 2-hydroxy-3,5-dichlorophenyl)-5-oxopyrrolidines, compounds are esterified to the corresponding esters with methanol in the presence of sulfuric acid as a catalyst. Then, the resulting ester is reacted with hydrazine monohydrate in refluxing propan-2-ol.
Synthesis of Keto Acids
A method for the synthesis of keto acids, isocyanides and convertible isocyanide from cheap stating materials and the synthesis of cyclic amides (lactams) by multicomponent reactions can be done. The methodology which depends on the activation of keto acids (Carboxylic group) using PPTS is an excellent route to accomplish Meyer’s lactamaztion in good yields.
Synthetic Approaches to Produce Keto Acids
3-Oxopentanoic acid was obtained in a 3-step synthesis which propanoyl chloride and 2, 2-dimethyl-1,3- dioxane-4,6-dione react to form 2,2-dimethyl-5-propionyl-1,3-dioxane-4, 6-dione. The compound was then successfully methanolysed in reflux with methanol to obtain methyl-3-oxopentanoate in good yield. The ester was then stirred overnight with aqueous solution of sodium hydroxide followed by acidification by HCl to give free keto acid as white solid after recrystallization. 2-Methyl-3-oxobutanoic acid was produced from ethyl-3-oxobutanoate. It was alkylated with methyl iodide in the presence of sodium ethoxide to form ethyl-2-methyl-3-oxobutanoate. This ester was then exposed to sodium hydroxide in water to provide the desired oxoacid.
Data Table
Q & A
Q. What are the optimized synthetic routes for (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step routes involving:
- Condensation reactions : For example, coupling 2,4-dimethoxybenzaldehyde with chiral pyrrolidine precursors (e.g., (R)-2-methyl-pyrrolidine-2-carboxylate) under reflux with catalysts like sulfuric acid .
- Catalytic hydrogenation : Used to reduce intermediates, with yields influenced by solvent choice (e.g., ethanol vs. toluene) and catalyst loading .
- Ester hydrolysis : Critical for generating the carboxylic acid moiety, requiring controlled alkaline conditions to avoid racemization .
Typical yields range from 56% to 75%, with purity assessed via HPLC (retention time: 1.64 minutes under SQD-FA05 conditions) and LCMS ([M+H]+ = 294) .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the (3S) configuration, with key signals at δ 3.8–4.2 ppm for the pyrrolidine ring and δ 6.5–7.2 ppm for the dimethoxyphenyl group .
- Chiral HPLC : Resolves enantiomeric excess (>97% in commercial samples) .
- Mass spectrometry : ESI-MS ([M+H]+ = 279.29) validates molecular weight .
- X-ray crystallography : Used in related pyrrolidine derivatives to resolve ambiguous stereochemistry .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
- Standardized protocols : Strict control of reaction temperature, solvent ratios, and catalyst amounts (e.g., sulfuric acid at 0.1–0.5 eq.) .
- Quality control : Dual HPLC/LCMS analysis for intermediates and final product .
- Storage : Maintain at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What strategies mitigate stereochemical instability during synthesis, particularly at the pyrrolidine ring?
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, reducing racemization during ester hydrolysis .
- Low-temperature conditions : Reactions performed at 0–5°C minimize epimerization .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic mixtures .
Q. How does this compound serve as a scaffold for designing enzyme inhibitors, and what structural modifications enhance target affinity?
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?
- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine derivatives) .
- Computational modeling : DFT calculations predict H NMR chemical shifts, identifying discrepancies caused by solvent effects or impurities .
- Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Byproduct formation : Optimize catalytic hydrogenation pressure (1–3 atm) to minimize over-reduction .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures reaction completion .
Methodological Guidance
- Stereochemical analysis : Combine chiral HPLC with Mosher ester derivatization to confirm absolute configuration .
- Yield optimization : Design fractional factorial experiments to test variables (temperature, catalyst, solvent) .
- Biological screening : Use SPR (surface plasmon resonance) for rapid binding affinity assessment before proceeding to cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
